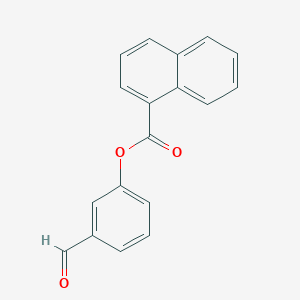

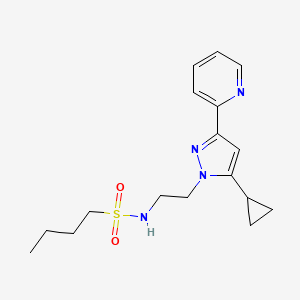

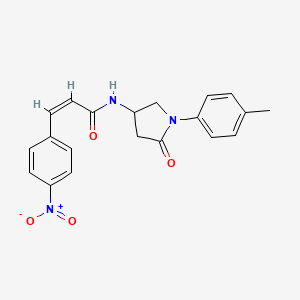

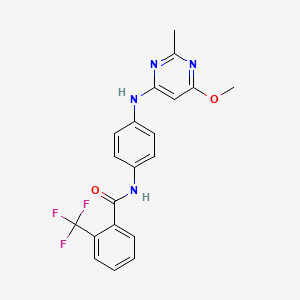

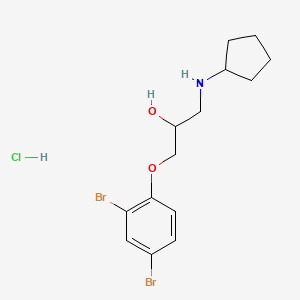

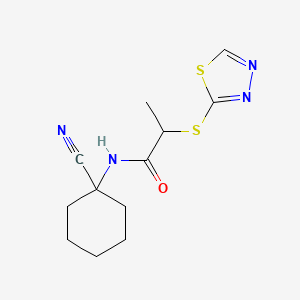

![molecular formula C17H16N2O4 B3005141 N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034490-80-5](/img/structure/B3005141.png)

N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an electron-rich azole with an oxygen atom next to the nitrogen .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

Isoxazole is a five-membered ring with two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

Isoxazole has a molar mass of 69.06202 g/mol, a density of 1.075 g/ml, and a boiling point of 95 °C .Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

The compound has been used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications . The photovoltaic performance of these organic dyes can vary greatly depending on the type of electron donor and acceptor used .

Photovoltaic Properties

The compound has been used in the study of photophysical, electrochemical, and photovoltaic properties of eight new distinct organic dyes . The solar cells based on these dyes show the overall power conversion efficiencies of 2.93–5.51% .

Drug Discovery

Isoxazole, a five-membered heterocyclic moiety found in the compound, is commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis .

Anticancer Agents

Fused isoxazoles, which include the compound , have shown their therapeutic potential as anticancer agents .

Antibacterial Agents

Fused isoxazoles have also been used as antibacterial agents .

Antituberculosis Agents

Another application of fused isoxazoles is as antituberculosis agents .

Antifungal Agents

Fused isoxazoles have been used as antifungal agents .

Antiulcerogenic Agents

Lastly, fused isoxazoles have shown potential as antiulcerogenic agents .

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be definitively identified. Isoxazole derivatives, a class to which this compound belongs, have been reported to exhibit immunoregulatory properties . They have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .

Mode of Action

Isoxazole derivatives have been shown to interact with various targets in the immune system, leading to changes in immune response . For instance, a related compound, 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, has been shown to lower the PHA-induced proliferation of PBMC and LPS-induced TNF α production in human blood cell culture .

Biochemical Pathways

Isoxazole derivatives have been shown to modulate immune functions, suggesting that they may impact pathways related to immune response .

Pharmacokinetics

Isoxazole derivatives have been reported to exhibit good bioactivity at low doses and low toxicity , suggesting favorable pharmacokinetic properties.

Result of Action

Based on the reported immunoregulatory properties of isoxazole derivatives , it can be inferred that this compound may modulate immune responses, potentially leading to changes in inflammation and immune cell proliferation.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c20-17(16-12-4-1-2-5-13(12)23-19-16)18-10-11-7-8-15(22-11)14-6-3-9-21-14/h3,6-9H,1-2,4-5,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYNXYDMPAYCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

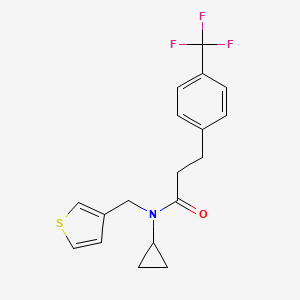

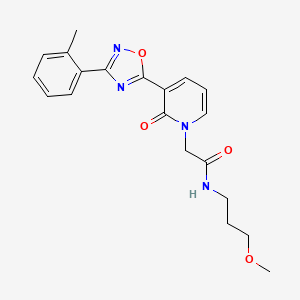

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)

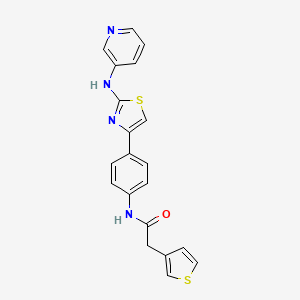

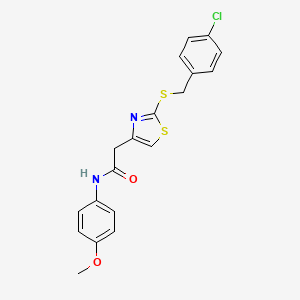

![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)

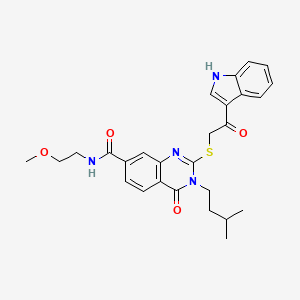

![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)